molecular formula C15H17F3N6O B5662976 2-(dimethylamino)-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide

2-(dimethylamino)-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide

Cat. No. B5662976
M. Wt: 354.33 g/mol
InChI Key: MRYQRXASDHWMGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the reactions of dimethylamino precursors with heterocumulenes, leading to novel pyrimidines. For instance, the reactions of 6-[(dimethylamino)methylene]aminouracil with aryl isocyanates and isothiocyanates can yield novel pyrimido[4,5-d]pyrimidines, demonstrating a facile one-pot synthesis approach under thermal conditions (Prajapati & Thakur, 2005).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the subject compound, is crucial for their biological activity and chemical reactivity. For example, the synthesis and crystal structure analysis of related compounds like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide show significant inhibition on the proliferation of some cancer cell lines, underscoring the importance of structure-activity relationships (Liu et al., 2016).

Chemical Reactions and Properties

Pyrimidine derivatives engage in various chemical reactions, such as condensation with dimethylamine or reactions with dinucleophiles, leading to a wide range of substituted pyrimidines. These reactions are pivotal for synthesizing novel compounds with potential therapeutic applications. The modification of the pyrimidine ring, as seen in the transformation of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates into substituted 5-pyrimidinecarboxylates, illustrates the chemical versatility of these compounds (Schenone et al., 1990).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are critical for the compound's application in synthesis and formulation. For instance, the orthorhombic and triclinic forms of related pyrimidinecarboxamides show how crystal structure can vary and influence the compound's physical characteristics (Mazurek et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key to understanding the utility of pyrimidine derivatives. These properties are determined by the functional groups present in the molecule and their electronic configuration. The synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea, for example, highlight the potential agricultural applications of such compounds (Fu-b, 2014).

properties

IUPAC Name

2-(dimethylamino)-4-methyl-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O/c1-8-5-11(15(16,17)18)23-12(21-8)7-19-13(25)10-6-20-14(24(3)4)22-9(10)2/h5-6H,7H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYQRXASDHWMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CN=C(N=C2C)N(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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